molecular formula C24H16N2 B11942993 2,4-Diphenylbenzo[h]quinazoline CAS No. 36547-38-3

2,4-Diphenylbenzo[h]quinazoline

Cat. No.: B11942993
CAS No.: 36547-38-3
M. Wt: 332.4 g/mol
InChI Key: GEZASDFBKHUKNE-UHFFFAOYSA-N
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Description

2,4-Diphenylbenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound has a molecular formula of C24H16N2 and a molecular weight of 332.409 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenylbenzo[h]quinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzophenone with benzylic amines under specific conditions . The reaction is often catalyzed by palladium or other transition metals, and solvents like toluene are used to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenylbenzo[h]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the functional groups introduced.

Scientific Research Applications

2,4-Diphenylbenzo[h]quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diphenylbenzo[h]quinazoline involves its interaction with various molecular targets. It can inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to interact with different biological targets makes it a versatile molecule in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylbenzo[h]quinoline
  • 2,4-Dimethylbenzo[h]quinoline
  • 5,6-Dihydrobenzo[h]quinazoline hydrochloride
  • 7,8-Diethoxyquinazoline-2,4-diamine

Uniqueness

2,4-Diphenylbenzo[h]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .

Biological Activity

2,4-Diphenylbenzo[h]quinazoline is a compound belonging to the quinazoline family, known for its diverse biological activities. Quinazolines and their derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, particularly in cancer treatment, anti-inflammatory responses, and neurodegenerative diseases. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and synthesis methodologies.

Structure-Activity Relationship

The biological activity of quinazoline derivatives is often influenced by their structural features. The presence of bulky substituents or specific functional groups can enhance or diminish their pharmacological effects. For this compound, the diphenyl substitution at the 2 and 4 positions significantly impacts its interaction with biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of quinazoline derivatives. For instance, quinazoline compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : In a study evaluating a series of quinazoline-based agents, compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 3.21 μM to 24.6 μM depending on structural modifications .
CompoundCell LineIC50 (μM)
AMDA-MB-2313.21
BHT-297.23
CBT-2024.6

The mechanisms of action often involve the inhibition of key signaling pathways such as ERK1/2 and VEGFR-2, leading to reduced tumor growth and increased apoptosis .

Anti-inflammatory Activity

Quinazolines are also recognized for their anti-inflammatory properties. The structural modifications in this compound can enhance its ability to inhibit pro-inflammatory cytokines.

  • Research Findings : A recent study highlighted that certain quinazoline derivatives could effectively reduce inflammation markers in vitro by inhibiting COX-1 and COX-2 enzymes .

Neuroprotective Effects

The potential neuroprotective effects of quinazoline derivatives are being explored in the context of Alzheimer's disease. Compounds similar to this compound have shown promise as cholinesterase inhibitors.

  • Case Study : A series of 2,4-disubstituted quinazolines demonstrated significant inhibition against butyrylcholinesterase (BuChE), which is crucial for developing treatments for Alzheimer's disease .
CompoundAChE Inhibition (%)BuChE Inhibition (%)
X8590
Y7888

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and its biological targets. These studies help elucidate the structure-activity relationship and predict the efficacy of these compounds.

  • Findings : Docking simulations indicate that modifications at the phenyl rings significantly affect binding affinity to target proteins involved in cancer progression and inflammation .

Properties

CAS No.

36547-38-3

Molecular Formula

C24H16N2

Molecular Weight

332.4 g/mol

IUPAC Name

2,4-diphenylbenzo[h]quinazoline

InChI

InChI=1S/C24H16N2/c1-3-10-18(11-4-1)22-21-16-15-17-9-7-8-14-20(17)23(21)26-24(25-22)19-12-5-2-6-13-19/h1-16H

InChI Key

GEZASDFBKHUKNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=CC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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